Ddathf

Description

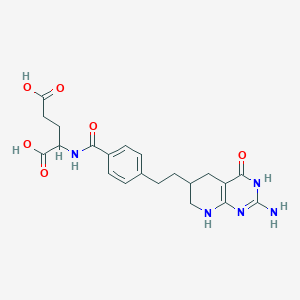

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBAQVRAURMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Ddathf

Pioneering Synthetic Pathways for 5,10-Dideazatetrahydrofolic Acid

Early synthetic routes for DDATHF focused on assembling the molecule, which contains a core structure related to tetrahydrofolate but with carbon atoms replacing the nitrogen atoms at positions 5 and 10. fabad.org.tr

Diastereomeric Synthesis and Separation Techniques

Initial syntheses of this compound typically yielded a mixture of two diastereomers due to the presence of a chiral center at carbon-6. clockss.orgfabad.org.tr These diastereomers, differing in their stereochemistry at C-6, exhibit distinct biological properties. clockss.orgfabad.org.tr

A pioneering method for separating these diastereomers involved fractional crystallization. clockss.orgfabad.org.tr This technique was successfully applied on a large scale to separate the dL and lL diastereomers of this compound. clockss.org For instance, the reaction of a precursor with d-10-camphorsulfonic acid yielded a mixture of salts that could be separated by fractional crystallization. fabad.org.tr While effective for this compound itself, this tedious process has been noted as not being readily applicable to other this compound analogues, highlighting the need for alternative approaches like asymmetric synthesis or the design of achiral analogues. clockss.org Chiral HPLC has also been developed as a method for separating the individual enantiomers of intermediates, allowing access to isomerically pure materials with high purity (>98%). nih.gov

Asymmetric Synthesis Approaches

Recognizing the distinct biological activities of the this compound diastereomers and the limitations of diastereomeric separation, efforts have been directed towards asymmetric synthesis. clockss.orgnih.gov Asymmetric synthesis allows for the direct creation of a specific stereoisomer, circumventing the need for post-synthesis separation. An asymmetric synthesis of (6R)-DDATHF, the diastereomer pursued for clinical investigation, has been reported. nih.gov Studies have also explored the asymmetric synthesis of analogues with modifications at the C10 position to understand the impact of stereochemistry at this site on inhibitory activity against GAR transformylase. nih.gov

Development of Modified this compound Analogues

The development of this compound analogues has involved targeted modifications to different regions of the molecule to investigate structure-activity relationships and potentially improve pharmacological properties.

"Open-Chain" Analogue Synthesis and Characterization

"Open-chain" or des-methylene analogues of this compound represent a class of compounds where the methylene (B1212753) group at position 7 is removed, eliminating the chiral center at position 6 and resulting in a single enantiomer. clockss.org A facile route to these achiral analogues has been developed. clockss.org For example, N-(4-[4-(2,4-Diamino-6(1H)-oxopyrimidin-5-yl)butyl]benzoyl)-L-glutamic acid (7-DM-DDATHF) is a representative of this series. clockss.orgnih.gov The synthesis of these analogues can involve steps such as guanidine (B92328) cyclization, ester hydrolysis, glutamate (B1630785) coupling, and saponification. clockss.org Research has shown that some of these "open-chain" analogues can rival this compound in in vitro cytotoxicity. researchgate.net The synthesis of 10-substituted "open-chain" analogues carrying 1-carbon substituents at the 10-position has also been reported, employing sequences involving palladium-catalyzed coupling reactions, oxymercuration, and Wittig olefination. researchgate.net

Conformationally Constrained Glutamate Analogues

To understand the role of the flexibility of the benzoylglutamate amide linkage, conformationally constrained analogues have been synthesized. google.comresearchgate.netmolaid.comacs.orgacs.org One approach involves incorporating an isoindolinone ring to tie back the glutamate moiety to the benzoyl ring, thereby restricting rotation. researchgate.netmolaid.comacs.orgbuet.ac.bd These syntheses can start with reactions such as a Diels-Alder reaction. researchgate.netacs.org Studies on these constrained analogues have revealed that restricting glutamate flexibility can have significant consequences on cellular inhibition, with some constrained compounds being less potent than their acyclic counterparts. acs.org

Targeted Modifications in Specific Molecular Regions (e.g., benzoyl, glutamate)

Modifications have been made to specific regions of the this compound molecule, including the benzoyl and glutamate portions, to explore the impact on activity. Analogues have been synthesized where the benzene (B151609) ring in the benzoyl region is replaced with other groups, such as thiophene (B33073) or methylene groups. nih.govresearchgate.net Modifications in the glutamate region have involved replacing L-glutamic acid with other amino acids like aspartic acid and phenylalanine. nih.govresearchgate.net These targeted modifications are achieved through synthetic procedures that extend the established routes for this compound and its acyclic analogues, often involving palladium-catalyzed carbon-carbon coupling reactions and subsequent deprotection steps. nih.gov

Palladium-Catalyzed Synthetic Routes to this compound and Analogues

Palladium-catalyzed reactions have been explored as convergent and efficient routes for the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (this compound) and its analogues. One key synthetic approach involves a palladium-catalyzed carbon-carbon coupling reaction. This method has been utilized in the preparation of acyclic analogues of this compound, such as N-[4-[4-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidyl) butyl]benzoyl]-L-glutamic acid (7-DM-DDATHF) nih.gov.

In the synthesis of certain acyclic analogues, a palladium-catalyzed carbon-carbon coupling reaction with diethyl (4-iodobenzoyl)-L-glutamate has been employed to obtain the 2-amino-4,6-dioxo derivative from a specific intermediate nih.gov. This highlights the utility of palladium catalysis in constructing key structural elements of this compound analogues.

Furthermore, palladium-catalyzed cross-coupling reactions have been investigated for the synthesis of various organic compounds, including those with structural relevance or potential application in creating antifolate analogues. While not exclusively focused on this compound, studies on palladium-catalyzed coupling of aryl and vinyl triflates or halides with 2-ethynylaniline, followed by palladium(II)-catalyzed cyclization, provide efficient procedures for synthesizing functionalized indoles, which could serve as building blocks or provide insights for developing new routes to this compound-related structures researchgate.net. Similarly, palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones and oxidative cross-coupling for the synthesis of α-amino ketones illustrate the versatility of palladium catalysis in forming various carbon-carbon and carbon-heteroatom bonds relevant to complex molecule synthesis rsc.orgrsc.org. The use of palladium-catalyzed asymmetric allylic substitution has also been explored in the synthesis of α-branched compounds researchgate.net.

A key synthetic sequence involving a palladium-catalyzed C-C coupling reaction, followed by oxymercuration and Wittig olefination, has been reported as a new route to α-branched 4-styrene carboxylic acids, which are intermediates in the synthesis of 10-substituted "open-chain" analogues of this compound researchgate.net. This sequence underscores the importance of palladium catalysis in constructing the specific structural features required for these analogues.

Palladium-catalyzed coupling with halides and triflates is also a significant method for introducing a terminal acetylene (B1199291) into organic molecules petraresearch.com, a reaction type that could potentially be relevant in the synthesis of certain this compound analogues with alkyne functionalities.

Synthesis of Polyglutamates of this compound

The intracellular activity and retention of this compound are significantly influenced by its conversion to polyglutamated forms nih.govnih.gov. This process, known as polyglutamylation, involves the addition of multiple γ-linked glutamate residues to the molecule, primarily catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS) nih.govnih.govnih.govscholaris.caresearchgate.net. Polyglutamylated antifolates are retained in cells longer and exhibit enhanced affinity for their target enzymes compared to their monoglutamate counterparts nih.govscholaris.canih.gov.

Synthesis of unlabeled mono- and polyglutamates of this compound, specifically DDAH4PteGlun (where n represents the number of glutamate residues, ranging from 1 to 6 for the (6R) isomer and 1 to 2 for the (6S) isomer), has been achieved. This synthesis is typically carried out from the corresponding (6R)- or (6S)-5,10-dideazatetrahydropteroyl azide (B81097) and a chain of glutamic acid residues (H-Glu-γ-Glun-γ-Glu-OH) or [14C]glutamic acid nih.govrsc.org.

Research has shown that (6R)-DDATHF is rapidly converted to polyglutamates in human leukemia cell lines such as CCRF-CEM and HL-60 nih.gov. The main intracellular metabolites identified were this compound(Glu)5 and this compound(Glu)6 nih.gov. The retention of these polyglutamates within the cell increases with the length of the glutamate chain nih.gov.

Studies evaluating these synthesized polyglutamates as substrates for FPGS have provided insights into the enzyme kinetics. Michaelis-Menten kinetics were observed for (6R)-DDAH4PteGlu1, the monoglutamated form nih.govrsc.org. However, marked substrate inhibition was observed for polyglutamated forms with longer glutamate chains (n=2-5 for the (6R) isomer and n=1-2 for the (6S) isomer), with the exception of (6R)-DDAH4PteGlu6 nih.govrsc.org. Approximate kinetic parameters (KM and KI) have been determined for DDAH4PteGlun using a simple kinetic model nih.govrsc.org.

The processivity of human FPGS in catalyzing the multiple glutamylation of this compound has also been investigated. Experimental approaches, including reaction time courses, substrate trapping, and pulse-chase experiments using radiolabeled this compound, suggest that human FPGS can catalyze the processive addition of approximately four glutamate residues onto this compound nih.gov. The degree of processivity was found to be dependent on the concentration of the folate substrate, suggesting a potential mechanism for regulating folate polyglutamate synthesis within cells nih.gov.

The intracellular accumulation of this compound polyglutamates is a critical factor in its cytotoxic action nih.gov. A decrease in the level of polyglutamylation of this compound has been linked to decreased cytotoxic effects and the development of resistance in cancer cells nih.gov. The hexaglutamate metabolite, this compound(Glu)6, has demonstrated a significantly lower KD for glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the primary target enzyme of this compound, compared to the parent compound nih.gov.

The balance between the activity of FPGS (adding glutamates) and γ-glutamyl hydrolase (GGH), which removes glutamate residues, is crucial for the steady-state accumulation of polyglutamates within cells scholaris.caaacrjournals.org. Overexpression of GGH can lead to decreased intracellular polyglutamate levels aacrjournals.org. Resistance to antifolates, including this compound, has been associated with increased GGH activity and diminished polyglutamate accumulation aacrjournals.orgresearchgate.net.

Data on the kinetics of this compound polyglutamylation catalyzed by FPGS can be summarized as follows:

| Substrate | Enzyme | Kinetics | Approximate KM (µM) | Approximate KI (µM) |

|---|---|---|---|---|

| (6R)-DDAH4PteGlu1 | FPGS | Michaelis-Menten | 0.65-1.6 | - |

| (6S)-DDAH4PteGlun (n=1-2) | FPGS | Substrate Inhibition | - | 144-417 |

| (6R)-DDAH4PteGlun (n=2-5) | FPGS | Substrate Inhibition | - | 144-417 |

| (6R)-DDAH4PteGlu6 | FPGS | Michaelis-Menten | - | - |

Note: Approximate values are based on a simple kinetic model nih.govrsc.org.

Molecular Mechanisms of Ddathf Action

Inhibition of Glycinamide (B1583983) Ribonucleotide Transformylase (GARFT)

DDATHF is a specific and potent inhibitor of GARFT, the first folate-dependent enzyme in the de novo purine (B94841) synthesis pathway. aacrjournals.orgnih.govmedchemexpress.comcuni.cz This enzyme catalyzes the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as a formyl donor. nih.govpsu.edu

Specificity of GARFT Inhibition as a Primary Locus of Action

Studies have established that this compound's inhibitory activity is largely specific to GARFT, with no appreciable inhibitory effects observed against other folate-dependent enzymes such as dihydrofolate reductase (DHFR) or thymidylate synthase (TS) at relevant concentrations. nih.govcuni.cz This specificity distinguishes this compound from other antifolates like methotrexate (B535133), which primarily target DHFR. nih.govingentaconnect.com The cytotoxic effects of this compound are directly linked to its inhibition of de novo purine synthesis, which can be reversed by the addition of preformed purines like hypoxanthine (B114508). cuni.czingentaconnect.comaacrjournals.org

Role of this compound Polyglutamates in Enhanced GARFT Inhibition

Following cellular uptake, this compound undergoes intracellular polyglutamation catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govacs.org This process involves the addition of multiple glutamate (B1630785) residues to the molecule. acs.org Polyglutamation is crucial for the enhanced inhibitory potency and intracellular retention of this compound. acs.orgnih.gov Polyglutamated forms of this compound, particularly longer chain conjugates, bind to GARFT with significantly higher affinity compared to the parent monoglutamate form. researchgate.netacs.orgnih.gov For instance, the hexaglutamate form of this compound has been shown to have a significantly lower dissociation constant (Kd) and inhibition constant (Ki) for recombinant mouse GARFT than the monoglutamate form. acs.orgacs.org This enhanced binding affinity contributes substantially to the prolonged and potent inhibition of GARFT within the cell. acs.orgnih.gov

Table 1: Binding Affinity of this compound and its Hexaglutamate to rmGARFT

| Compound | Kd (nM) | Ki (nM) |

| This compound (Monoglutamate) | 2-9 | 2-9 |

| This compound Hexaglutamate | 0.1-0.3 | 0.1-0.3 |

Data derived from studies on recombinant mouse GARFT. acs.orgnih.gov

Kinetic Analysis of GARFT Inhibition by this compound

Kinetic analyses have characterized this compound as a tight-binding inhibitor of GARFT. acs.orgnih.gov Studies using recombinant mouse GARFT have determined low Ki values for both the monoglutamate and polyglutamate forms, consistent with tight binding. acs.orgnih.gov Early reports on the kinetics of mouse GARFT suggested a random order of substrate binding, with both this compound (as a product analog) and the folate substrate binding equally well in the presence or absence of the other. acs.orgnih.gov Polyglutamate forms of this compound enhance the affinity for GARFT by approximately an order of magnitude compared to the monoglutamate. acs.orgnih.gov

Impact on De Novo Purine Biosynthesis Pathway

The inhibition of GARFT by this compound directly impacts the de novo purine biosynthesis pathway, which is a critical source of purine nucleotides required for DNA and RNA synthesis, as well as for cellular energy metabolism (ATP and GTP). aacrjournals.orgmdpi.comacs.orgmedchemexpress.comfabad.org.trcuni.cznih.govresearchgate.netacs.orgnih.govingentaconnect.com

Depletion of Intracellular Purine Ribonucleotides

Inhibition of GARFT by this compound leads to a rapid and significant depletion of intracellular purine ribonucleotide pools, specifically ATP and GTP. aacrjournals.orgmedchemexpress.comfabad.org.trnih.govacs.orgaacrjournals.org This depletion occurs because the pathway is blocked at an early step, preventing the synthesis of the necessary purine precursors. aacrjournals.orgnih.gov Studies in various cell lines, such as L1210 murine leukemia cells and CCRF-CEM human T-lymphoblast leukemia cells, have demonstrated dramatic reductions in ATP and GTP levels following this compound exposure. aacrjournals.orgaacrjournals.org This depletion of purine nucleotides is directly correlated with the growth inhibitory effects of this compound. nih.govaacrjournals.org The replenishment of purine pools by the addition of exogenous purines like hypoxanthine can reverse the growth inhibition caused by this compound, further highlighting the dependence of its effect on purine nucleotide depletion. nih.govingentaconnect.comaacrjournals.org

Table 2: Effect of (6R)-DDATHF on Intracellular Nucleotide Pools in CCRF-CEM Cells

| Nucleotide Pool | Change after 4h with 1 µM (6R)-DDATHF | Recovery after 48h in drug-free medium |

| ATP | Dramatic reduction | Not fully repleted |

| GTP | Dramatic reduction | Partially repleted |

| CTP | Almost no effect | Not applicable |

| dATP | Almost no effect | Not applicable |

| dGTP | Almost no effect | Not applicable |

Data based on observations in CCRF-CEM cells. aacrjournals.org

The prolonged depletion of ATP and GTP pools observed after this compound treatment is attributed to the tight binding of this compound polyglutamates to GARFT and their extended intracellular retention. aacrjournals.orgaacrjournals.org

Inhibition of Formylglycinamide Ribonucleotide Synthesis

The primary locus of this compound action lies within the de novo purine biosynthesis pathway. Research has shown that this compound inhibits the synthesis of formylglycinamide ribonucleotide (FGAR) in intact cells, such as L1210 leukemia cells, with a concentration dependence similar to its inhibition of cell growth. nih.govresearchgate.net This inhibition suggests that this compound targets glycinamide ribonucleotide transformylase (GARFT), also known as GART (EC 2.1.2.1), the first folate-dependent enzyme in this pathway. nih.govresearchgate.netacs.orgaacrjournals.orgfabad.org.trresearchgate.netacs.org this compound and its polyglutamate metabolites bind tightly to GARFT, leading to a rapid and prolonged depletion of intracellular purine ribonucleotides. aacrjournals.orgresearchgate.net Studies using purified mouse GARFT have shown that this compound and its hexaglutamate are tight-binding ligands, with polyglutamate forms enhancing affinity for the enzyme by an order of magnitude. acs.org

Differentiation from Other Folate Metabolism Inhibitors

A key characteristic distinguishing this compound from many other antifolates is its selectivity for targets within the folate pathway. Unlike classical inhibitors, this compound does not directly inhibit two other major enzymes involved in folate metabolism.

Absence of Direct Dihydrofolate Reductase (DHFR) Inhibition

In contrast to antifolates like methotrexate, which primarily target dihydrofolate reductase (DHFR, EC 1.5.1.3), this compound has been shown to have no appreciable inhibitory activity against DHFR in vitro. nih.govfabad.org.trcancernetwork.com This indicates that this compound's mechanism of action is fundamentally different from that of DHFR inhibitors, which block the conversion of dihydrofolate to tetrahydrofolate, thereby impacting the availability of various folate cofactors required for nucleotide synthesis. patsnap.compharmacologyeducation.org

Absence of Thymidylate Synthase (TS) Inhibition

Similarly, this compound does not directly inhibit thymidylate synthase (TS, EC 2.1.1.45), an enzyme crucial for the de novo synthesis of thymidylate, a precursor for DNA synthesis. nih.govfabad.org.trcancernetwork.comwikipedia.org Inhibitors of TS, such as raltitrexed (B1684501) and pemetrexed (B1662193), work by preventing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgresearchgate.net The lack of direct TS inhibition by this compound further highlights its specific targeting of the purine synthesis pathway.

Interaction with Folylpolyglutamate Synthetase (FPGS)

The interaction of this compound with folylpolyglutamate synthetase (FPGS, EC 6.3.2.17) is a critical determinant of its intracellular pharmacology and biological efficacy.

This compound as a Substrate for FPGS

This compound serves as an excellent substrate for FPGS, an enzyme responsible for catalyzing the addition of glutamate residues to folate and antifolate compounds. nih.govacs.orgfabad.org.trmedchemexpress.comnih.govacs.orguniprot.orgkoreamed.org This polyglutamylation is essential for the intracellular retention of this compound and enhances its inhibitory potency against its target enzyme, GARFT. acs.orgnih.govkoreamed.org Studies have investigated the kinetics of this compound polyglutamation by FPGS from various sources, including mouse liver and human cells. medchemexpress.comnih.gov Both the (6R) and (6S) diastereomers of this compound have been found to be efficient substrates for FPGS of both mouse and human origin. medchemexpress.com

Research into the structural requirements for this compound as an FPGS substrate has revealed that the enzyme exhibits broad acceptance for structural changes in certain regions of the molecule, with these changes primarily affecting the Km for FPGS rather than the Vmax. nih.gov The degree of processivity, or the number of glutamate residues added in a single enzyme-binding event, can be dependent on the concentration of the folate substrate. acs.org Human FPGS has been shown to catalyze the processive addition of approximately four glutamate residues to this compound. acs.org

Data on the kinetic parameters for this compound with mouse liver FPGS illustrate its substrate activity:

| Substrate | Km (μM) |

|---|---|

| (6R)-DDATHF | 7.1 |

| (6S)-DDATHF | 9.3 |

| Aminopterin (B17811) (control) | 15.4 - 17.7 (isoform dependent) uniprot.org |

Influence of FPGS Activity on this compound's Biological Efficacy

The activity of FPGS significantly influences the biological efficacy of this compound. Polyglutamylation by FPGS leads to increased intracellular accumulation and prolonged retention of this compound within cells, which is crucial for sustained inhibition of GARFT and subsequent disruption of purine synthesis. acs.orgnih.govkoreamed.org The levels of this compound polyglutamates achieved within cells are directly related to FPGS activity. koreamed.org Alterations in FPGS activity or expression can therefore impact the sensitivity of cells to this compound. For instance, changes in polyglutamate chain length distribution due to altered enzyme activity have been observed in antifolate-resistant cell lines. koreamed.org The efficiency of polyglutamation at low substrate concentrations, indicated by first-order rate constants for FPGS, has been found to be predictive of the potency of tumor cell growth inhibition for this compound analogs. nih.gov

Diastereomeric Effects on FPGS Substrate Activity

The metabolism of this compound by FPGS involves the addition of multiple glutamate residues to the parent compound. This polyglutamylation is a critical determinant of this compound's efficacy, as polyglutamated forms are better retained within cells and are often more potent inhibitors of target enzymes. Studies investigating the interaction of this compound with FPGS have considered the impact of its stereochemistry. This compound possesses a chiral center, leading to the existence of diastereomers, specifically at the C6 position.

Research has indicated that the kinetic constants for both the (6R) and (6S) diastereomers of this compound as substrates for FPGS are remarkably similar. sdsc.edu This suggests that FPGS does not exhibit a strong preference for one diastereomer over the other in terms of initial substrate recognition and catalytic turnover. Consequently, the transport kinetics, antipurine activity, and cytotoxicity of the two diastereomers have also been reported to be very similar. sdsc.edu

Further insights into the interaction between this compound and FPGS come from studies using phosphorus-containing pseudopeptides designed to mimic the tetrahedral intermediate formed during FPGS catalysis. These pseudopeptide analogs, particularly those incorporating the 5,10-dideazatetrahydropteroyl (this compound) heterocycle, have demonstrated potent inhibitory activity against FPGS. uniprot.orgwikipedia.org While the specific heterocyclic structure influences the absolute inhibitory potency, the diastereochemistry of these pseudopeptide mimics also plays a role. The diastereomer with a higher Rf value in chromatographic analysis has generally shown greater potency as an FPGS inhibitor compared to its corresponding diastereomer. uniprot.orgwikipedia.org However, the difference in potency between these diastereomers has been reported to be relatively modest, typically less than 30-fold. uniprot.org These findings highlight that while stereochemistry can influence the binding and inhibitory activity of molecules interacting with FPGS, the enzyme demonstrates a degree of flexibility in accommodating different diastereomers, particularly in the context of this compound and its related analogs.

Interaction with Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a crucial enzyme in one-carbon metabolism, catalyzing the reversible interconversion of L-serine and glycine (B1666218). tartaglialab.commpg.denih.govnih.gov This reaction involves the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. tartaglialab.commpg.denih.govnih.gov SHMT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and exists in different isoforms and oligomeric states depending on the organism and cellular compartment. tartaglialab.commpg.denih.govnih.gov In eukaryotes, cytosolic SHMT1 and mitochondrial SHMT2 are the primary isoforms.

Cellular Responses and Biological Effects of Ddathf in Research Models

Modulation of Cell Proliferation and Growth Inhibition

DDATHF exerts a notable inhibitory effect on the proliferation and growth of various cancer cell lines, with the extent of inhibition often demonstrating a concentration-dependent relationship.

Concentration-Dependent Growth Inhibition in Leukemia Cell Lines

Studies have shown that this compound effectively inhibits the growth of murine leukemia L1210 cells and human leukemia CCRF-CEM cells at concentrations ranging from 10 to 30 nM. fishersci.ca In L1210 cells, this compound at concentrations between 1 and 30 μM induced rapid and complete growth inhibition within 2 to 10 hours. wikipedia.org, fishersci.ca, ontosight.ai Incubation of HL-60 promyelocytic leukemia cells with this compound at concentrations from 5 x 10-8 to 10-5 M resulted in marked growth inhibition after 48 hours, leading to a complete cessation of cellular replication by day 4. wikipedia.org The concentration range of this compound that caused depletion of ribonucleotides in L1210 cells was found to be identical to that causing cell growth inhibition, suggesting a direct link between purine (B94841) synthesis inhibition and growth arrest. wikipedia.org

| Cell Line | Concentration Range (nM) | Effect on Growth | Reference |

| L1210 | 10-30 | Inhibition | fishersci.ca |

| CCRF-CEM | 10-30 | Inhibition | fishersci.ca |

| L1210 | 1000-30000 | Rapid & Complete Inhibition | wikipedia.org, fishersci.ca, ontosight.ai |

| HL-60 | 50-10000 | Marked Inhibition, Cessation by Day 4 | wikipedia.org |

Effects on Other Carcinoma Cell Models

This compound has also demonstrated inhibitory effects on the growth of other carcinoma cell types. In human colon carcinoma cells (HCT116 p53 +/+ and -/-), the sensitivity to growth inhibition by this compound was found to be identical, indicating that the cytotoxicity of this compound was independent of p53 function in these cell lines. wikipedia.org, guidetopharmacology.org The IC50 values were approximately 0.0405 ± 0.001 μM for p53 +/+ cells and 0.0434 ± 0.002 μM for p53 -/- cells. wikipedia.org

Studies on human ovarian carcinoma cell lines (SW626, OVCAR3, IGROV1, SKOV3) revealed that the cytotoxic potential of this compound was influenced by the concentration of folic acid in the medium. guidetopharmacology.org, fishersci.ca In a medium containing 2.27 μM folic acid, the this compound IC50 values varied among the cell lines: 50 nM for OVCAR3, 500 nM for SW626, and 1000 nM for IGROV1. fishersci.ca In folic acid-free medium, the IC50 values were significantly lower: 2 nM for OVCAR3 and SW626, and 40 nM for IGROV1. fishersci.ca This suggests that extracellular folate levels can modulate this compound cytotoxicity in these models. This compound also inhibited the growth of human WiDr colonic carcinoma cells, with cytotoxicity observed at concentrations around 40 μM for 72 hours of exposure. bmrb.io

Cell Cycle Perturbations

This compound is known to induce specific perturbations in the cell cycle, primarily by affecting progression through the S phase.

Induction of S-Phase Accumulation

A consistent finding across various cell lines is the induction of S-phase accumulation following this compound exposure. Flow cytometric analysis of L1210 cells treated with this compound showed a rapid loss of the G2/M phase population and an accumulation of cells in early S phase by 8 hours. wikipedia.org, wikipedia.org, fishersci.ca This S-phase accumulation persisted, with cells slowly shifting towards mid-to-late S phase by 24 hours. wikipedia.org, wikipedia.org, fishersci.ca Similarly, in HL-60 leukemia cells, cell cycle analysis demonstrated an initial block in early S phase by day 3. wikipedia.org Human colon carcinoma cells (HCT116) also entered and completed one S phase in the presence of this compound, albeit with slowed progression. wikipedia.org, guidetopharmacology.org, Studies in human ovarian carcinoma SW626 cells showed that this compound blocked cells in the early-middle S-phases of the cell cycle. guidetopharmacology.org

Cell Cycle Progression in the Presence of this compound

Despite inducing S-phase accumulation, this compound does not completely halt cell cycle progression in all phases. In L1210 cells, while progression was limited to less than one cell cycle traverse, flow cytometry indicated that cells did progress into S phase. wikipedia.org, wikipedia.org, fishersci.ca BrdUrd labeling experiments in L1210 cells demonstrated that cells could progress through all phases of the cell cycle when treated with this compound and hypoxanthine (B114508), but accumulated in mid-S phase when hypoxanthine was removed, indicating slowed DNA synthesis. wikipedia.org In human colon carcinoma cells with wild-type or null p53, this compound slowed cell cycle progression into and through S phase, but cells still entered and completed one S phase. wikipedia.org, guidetopharmacology.org, In HL-60 cells, the initial S-phase block was followed by an accumulation of cells in the G1 and G2 + M phases after prolonged exposure. wikipedia.org

Molecular Rescues and Reversal Studies

The biological effects of this compound, particularly growth inhibition and cell cycle perturbations, can be reversed or modulated by the addition of specific molecules, highlighting its mechanism of action through purine synthesis inhibition. The inhibitory effect of this compound on the growth of L1210 and CCRF-CEM cells was reversed by the addition of either hypoxanthine or aminoimidazole carboxamide (AICA). fishersci.ca, This reversal indicates that the growth inhibition is a direct consequence of the depletion of purine nucleotides, as both hypoxanthine and AICA are intermediates or precursors in the purine synthesis pathway.

Supplementation with folinic acid (leucovorin) has also been shown to reverse the effects of this compound. guidetopharmacology.org,, Folinic acid, a formyl derivative of tetrahydrofolic acid, can bypass the GART inhibition caused by this compound and allow for the restoration of purine synthesis. In human ovarian carcinoma SW626 cells, folinic acid at a concentration as low as 0.1 μM could completely rescue cells when given simultaneously with this compound. guidetopharmacology.org The timing of folinic acid administration is crucial, as delayed administration resulted in a reduced ability to reverse cytotoxicity. guidetopharmacology.org The ability of these molecules to rescue cells from this compound-induced effects provides strong evidence that the primary mechanism of action of this compound is the inhibition of de novo purine synthesis. fishersci.ca, wikipedia.org

| Rescuing Agent | Effect on this compound Inhibition | Cell Lines Studied | Reference |

| Hypoxanthine | Reversal of Growth Inhibition | L1210, CCRF-CEM, WiDr | fishersci.ca,, bmrb.io |

| Aminoimidazole carboxamide (AICA) | Reversal of Growth Inhibition | L1210, CCRF-CEM, HL-60 | fishersci.ca, wikipedia.org, |

| Folinic acid (Leucovorin) | Reversal of Cytotoxicity/Growth Inhibition | SW626, various | guidetopharmacology.org,, |

Reversal by Purine Precursors (Hypoxanthine, Aminoimidazole Carboxamide)

Studies using cell lines such as L1210 and CCRF-CEM have shown that the growth inhibition caused by this compound is reversed by either hypoxanthine or aminoimidazole carboxamide. nih.govaacrjournals.orgnih.gov For instance, in CCRF-CEM cells, the dramatic reductions in ATP and GTP pools observed after this compound incubation were not affected when hypoxanthine was present initially. aacrjournals.orgnih.gov Adding hypoxanthine after this compound incubation also led to a rapid recovery of ATP and GTP pools. aacrjournals.orgnih.gov Similar effects were noted with aminoimidazole carboxamide. aacrjournals.orgnih.gov The ability of these purine precursors to prevent or reverse the effects of this compound on nucleotide pools correlated directly with the reversal of cell growth inhibition. aacrjournals.orgnih.gov In human ovarian carcinoma SW626 cells, simultaneous treatment with hypoxanthine completely prevented the inhibition of clonogenic potential caused by this compound. psu.edu This suggests a significant requirement for purines in these cells when their synthesis is blocked by this compound. psu.edu

Impact of Folate Supplementation on this compound Activity

The activity of this compound can be modulated by the concentration of folate present in the surrounding medium. psu.edunih.gov Studies have shown that increasing intracellular folate cofactor levels can suppress the activity of antifolates like this compound. nih.gov In L1210 murine leukemia cells, increasing extracellular 5-formyltetrahydrofolate (5-CHO-THF) levels led to a significant increase in the IC50 values for this compound. nih.gov Upon continuous exposure, the IC50 for this compound increased 70-fold with elevated folate levels. nih.gov A 4-hour pulse exposure showed an even greater increase, exceeding 180-fold, with a smaller increase in extracellular 5-CHO-THF. nih.gov This reduced sensitivity is attributed, in part, to decreased accumulation of this compound polyglutamate derivatives, as natural folates can diminish the formation of these active forms at the level of folylpolyglutamate synthetase. nih.govkoreamed.org Additionally, the impact of mutated folate carriers, such as a valine-to-methionine substitution at amino acid 104 in the reduced folate carrier (RFC1), on cellular folate pools can also influence this compound activity. aacrjournals.org While this mutation can lead to resistance to other antifolates like methotrexate (B535133), this compound activity can be preserved due to relatively conserved this compound transport and depletion of cellular THF cofactors, reducing competition at enzymes like folylpolyglutamate synthetase. aacrjournals.org

Effects on Cellular Differentiation (e.g., HL-60 Promyelocytic Leukemia Cells)

This compound has been shown to be an effective inducer of differentiation in HL-60 promyelocytic leukemia cells. nih.govnih.govnih.gov Incubation of HL-60 cells with this compound results in marked growth inhibition followed by an increase in the number of differentiated myeloid cells. nih.govnih.gov This differentiation can be assessed by markers such as the ability to reduce nitroblue tetrazolium (NBT) and the binding of myeloid-specific antibodies. nih.govnih.gov The induction of differentiation by this compound is concentration-dependent. nih.gov Cell cycle analysis of this compound-treated HL-60 cells reveals an initial block in early S phase, followed by accumulation in the G1 and G2+M phases. aacrjournals.orgnih.gov

The induction of differentiation and inhibition of growth by this compound in HL-60 cells are completely prevented by the addition of hypoxanthine and aminoimidazole carboxamide, indicating that the depletion of intracellular purine nucleotide pools plays a crucial role in these effects. aacrjournals.orgnih.gov Specifically, the depletion of intracellular GTP pools appears to be particularly important for the induction of differentiation. nih.gov While this compound causes a pronounced reduction in both ATP and GTP levels, the induction of differentiation was completely abolished by the presence of guanosine (B1672433) or deoxyguanosine, which selectively restore GTP pools. nih.gov Adenine nucleosides, which restore both ATP and GTP, also prevent growth inhibition. nih.gov This suggests that while depletion of both ATP and GTP contributes to growth inhibition, GTP depletion is essential for differentiation induction by this compound in HL-60 cells. nih.gov

Independence from p53 Function in Cytotoxicity

Studies have indicated that the cytotoxicity of this compound is independent of p53 function. aacrjournals.orgaacrjournals.orgnih.gov Research using human colon carcinoma cells with wild-type p53 (p53 +/+) and those lacking p53 (p53 -/-) has demonstrated that this compound produces equivalent cytotoxicity in both cell types. aacrjournals.orgaacrjournals.org Clonogenic assays showed significant and comparable cytotoxicity in both p53 +/+ and p53 -/- HCT116 cells exposed to varying concentrations of this compound. aacrjournals.org Even with the addition of the salvage metabolite inosine, this compound produced equivalent cytotoxicity in p53 +/+ and p53 -/- cells. aacrjournals.org

While this compound slows cell cycle progression into and through S phase, both p53 +/+ and -/- cells were able to enter and complete one S phase in the presence of the drug. aacrjournals.orgaacrjournals.orgnih.gov The inability of p53 to initiate a G1 arrest after this compound treatment mirrored the independence of its cytotoxicity from p53 function. aacrjournals.orgaacrjournals.orgnih.gov These findings suggest that this compound and similar GARFT inhibitors are effective regardless of the p53 pathway status in carcinoma cells, implying their potential utility is not limited to p53-negative tumors. aacrjournals.orgaacrjournals.orgnih.gov

Structure Activity Relationship Sar and Analogue Design for Ddathf

Identification of Key Structural Features for GARFT Binding and Inhibitory Potency

Studies investigating the interaction of DDATHF and its analogues with GARFT have highlighted the importance of specific structural elements for effective binding and inhibition.

Significance of Pyridopyrimidine Ring and Amino Groups

Research indicates that the reduced pyridopyrimidine ring, along with the N-8 and 2-amino groups of this compound, play a significant role in the binding of tetrahydrofolate analogues to GARFT fabad.org.trnih.govresearchgate.net. The presence of carbon at the 5-position of tetrahydrofolate analogues is considered sufficient for GARFT inhibition nih.govresearchgate.net. The N-8 and 2-amino groups are likely involved in hydrogen bonding interactions with the enzyme nih.gov.

Role of the Glutamic Acid Side Chain and Polyglutamylation

While the glutamic acid side chain of the monoglutamate form of this compound does not appear to be a primary determinant of GARFT inhibition by the purified enzyme, polyglutamylation plays a major role in the potent cytotoxicity of this compound nih.govresearchgate.net. This compound is an excellent substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding multiple glutamate (B1630785) residues to folate compounds fabad.org.tr. The polyglutamate derivatives of this compound bind significantly tighter to GARFT than the monoglutamate form, with up to 100 times greater affinity reported nih.govresearchgate.net. This polyglutamylation is crucial for intracellular retention and enhanced binding to folate-dependent enzymes like GARFT frontiersin.orgcore.ac.uk.

Interestingly, an analogue where the glutamic acid side chain was replaced by aspartic acid, which is not a substrate for polyglutamylation, was found to be equiactive with this compound as an inhibitor of purified GARFT, but was only weakly cytotoxic nih.govresearchgate.net. Similarly, 5,10-dideazatetrahydropteroic acid, which lacks the glutamic acid side chain, was about as active as this compound as a GARFT inhibitor nih.govresearchgate.net. These findings underscore the distinct roles of the glutamic acid side chain in enzyme binding (for the monoglutamate) versus cellular effects (mediated by polyglutamylation).

Design and Evaluation of this compound Analogues

The insights gained from SAR studies have driven the design and synthesis of various this compound analogues, exploring modifications in different parts of the molecule to improve its pharmacological profile.

Acyclic Modifications (e.g., 7-DM-DDATHF)

Acyclic analogues of this compound have been synthesized and evaluated. These modifications often involve alterations that remove the chiral center at position 6, simplifying synthesis clockss.org. An example is 7-desmethylene-DDATHF (7-DM-DDATHF), which is an achiral analogue clockss.orgresearchgate.netmolaid.com. Studies have shown that 7-DM-DDATHF was only about 3-fold less inhibitory toward GARFT compared to this compound researchgate.netnih.gov. However, these acyclic analogues were found to be less efficient substrates for FPGS compared to their bicyclic counterparts researchgate.netnih.gov.

Here is a table summarizing the relative GARFT inhibitory activity and FPGS substrate efficiency of this compound and a representative acyclic analogue:

| Compound | Relative GARFT Inhibition (vs. This compound) | FPGS Substrate Efficiency (vs. Bicyclic) |

| This compound | 1x | High |

| 7-DM-DDATHF | ~0.33x | Lower |

Conformationally Restricted Analogues (e.g., Isoindolinones)

To investigate the preferred conformation of this compound for GARFT binding, conformationally restricted analogues have been designed and synthesized. One approach involves incorporating rigid structural units, such as isoindolinone rings, to constrain the flexibility of the molecule, particularly around the amide linkage connecting the benzoyl and glutamate moieties researchgate.netresearchgate.netacs.orgnih.gov. Analogues where the rotational flexibility of the benzoylglutamate amide linkage was constrained by incorporating a methylene (B1212753) bridge between the glutamate amide nitrogen and the ortho position of the aromatic ring have been prepared researchgate.net. Evaluation of these isoindolinones as inhibitors of cell growth revealed that while some retained activity, cytotoxicity was generally not enhanced and in some cases substantially reduced researchgate.net. Conformational investigations of these analogues have been conducted to understand the relationship between their rigid structure and observed activity researchgate.net.

Open-Chain Analogues with Varying Heterocyclic Moieties

The synthesis of "open-chain" analogues of this compound, where the methylene group at position 7 is removed, has been explored as a route to achiral compounds with potentially similar biological profiles clockss.orgglobalauthorid.comtandfonline.com. This approach allows for flexibility in the nature of the heterocyclic "left-hand" ring clockss.org. Various heterocyclic moieties can replace the original pyridopyrimidine system uomus.edu.iq. This synthetic strategy involves steps such as guanidine (B92328) cyclization to form the pyrimidine (B1678525) ring, followed by glutamate coupling clockss.orgresearchgate.net. Preliminary in vitro screening of some 10-substituted "open-chain" analogues showed that many rivaled this compound in cytotoxic activity and were significantly more active than the parent "open-chain" analogue lacking a C-10 substituent researchgate.net.

Here is a table illustrating the synthesis of a representative open-chain analogue series:

| Step | Reactants | Products |

| Guanidine Cyclization | Alkylated intermediates (e.g., 6, 7, or 8) | 5-substituted pyrimidines (e.g., 9, 10, 11) |

| Ester Hydrolysis | Methyl esters (e.g., 9, 10, 11) | Free acids (e.g., 12, 13, 14) |

| Glutamate Coupling | Free acids (e.g., 12, 13, 14), L-glutamate | Glutamate derivatives (e.g., 15, 16, 17) |

| Final Saponification | Glutamate derivatives (e.g., 15, 16, 17) | Final products (e.g., 18, 19, 20) |

Note: Compound numbers refer to those used in the source text clockss.org.

Analogues with Substitutions at Specific Positions (e.g., 10-substituted)

Modification of the this compound structure through substitutions at various positions has been explored to develop analogues with altered or improved properties. Analogues modified in the benzoyl region with thiophene (B33073) and methylene groups replacing the benzene (B151609) ring, and in the glutamate region with aspartic acid and phenylalanine replacing L-glutamic acid, have been synthesized and evaluated. nih.gov

Studies on "open-chain" analogues of this compound with one-carbon substituents at the 10-position have shown promising results in in vitro cell culture screening. researchgate.netresearchgate.net Many of these 10-substituted analogues rivaled this compound in terms of cytotoxic activity and were significantly more active than the parent "open-chain" analogue lacking a C-10 substituent. researchgate.netresearchgate.net For instance, 10-methenyl, 10-methyl, 10-hydroxymethyl, and 10-dihydroxyboromethyl derivatives have been synthesized. researchgate.net

However, not all modifications lead to retained or improved activity. For example, 7-oxo substituted analogues of this compound have shown no activity against CCRF-CEM leukemia cells, with IC50 values significantly higher than this compound. acs.orgfigshare.comacs.orgnih.gov This lack of activity is attributed to the presence of the carbonyl group at the C-7 position, potentially causing electronic repulsion within the enzyme active site. acs.orgfigshare.comacs.orgnih.gov

Comparative Analysis of this compound Analogues with Other Antifolates

This compound and its analogues belong to the class of antifolates, which target enzymes involved in folate metabolism and nucleotide synthesis. nih.govresearchgate.net Other well-known antifolates include methotrexate (B535133) (MTX), raltitrexed (B1684501), and pemetrexed (B1662193). nih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comgoogle.com While MTX primarily inhibits dihydrofolate reductase (DHFR), raltitrexed is a thymidylate synthase (TS) inhibitor, and pemetrexed inhibits multiple enzymes including TS, DHFR, and GARFT. nih.govresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgmims.comnih.govakrivisbio.com this compound, in contrast, is a relatively specific inhibitor of GARFT. medchemexpress.comcancernetwork.com

Comparative studies have examined the transport characteristics and cellular uptake of this compound and other antifolates. In CCRF-CEM cells, (6R)-DDATHF showed high affinity for the influx system, comparable to 5-formyltetrahydrofolate and methotrexate, suggesting they share a common influx transporter. nih.gov The influx Vmax for (6R)-DDATHF was lower than that for methotrexate and 5-formyltetrahydrofolate in these cells. nih.gov The (6S)-diastereomer of this compound had a similar influx Km to the (6R)-diastereomer but a lower Vmax. nih.gov

In a mutant cell line resistant to MTX due to impaired transport (CEM/MTX), both (6R)-DDATHF and MTX showed decreased influx Vmax, further supporting the idea of a shared transport mechanism. nih.gov The number of binding sites in CCRF-CEM cells was similar for (6R)-DDATHF, (6S)-DDATHF, and MTX. nih.gov

The distinct enzymatic targets of this compound (primarily GARFT) compared to antifolates like methotrexate (primarily DHFR) or raltitrexed (primarily TS) contribute to different patterns of activity against various tumor cell lines. medchemexpress.comcancernetwork.comwikipedia.orgwikipedia.orgnih.gov The ability of these antifolates to be polyglutamated also plays a crucial role in their cellular retention and enhanced inhibitory activity against their respective target enzymes. nih.govresearchgate.netwikipedia.orgnih.govmims.com Pemetrexed and raltitrexed, for example, have higher affinities for folylpolyglutamate synthetase (FPGS) than methotrexate, leading to the formation of longer polyglutamate chains that are potent inhibitors of TS and, in the case of pemetrexed, other enzymes in the purine (B94841) synthesis pathway. researchgate.netnih.govmims.com Acyclic analogues of this compound have been reported to be less efficient substrates for FPGS compared to their bicyclic counterparts. nih.gov

Here is a summary of the IC50 values for this compound and Methotrexate against CCRF-CEM cells from one study:

| Compound | IC50 (μg/mL) |

| This compound | 0.007 |

| Methotrexate | 0.004 |

Note: Data extracted from search result acs.orgacs.org. These values represent growth inhibitory activity against CCRF-CEM leukemia cells in a specific study.

Here is a comparison of influx kinetic parameters for (6R)-DDATHF, Methotrexate, and 5-Formyltetrahydrofolate in CCRF-CEM cells:

| Compound | Influx Km (μM) | Influx Vmax (pmol/min/107 cells) |

| (6R)-DDATHF | 1.07 | 4.04 |

| Methotrexate | 4.98 | 6.64 |

| 5-Formyltetrahydrofolate | 2.18 | 6.84 |

Note: Data extracted from search result nih.gov. These values represent transport characteristics in CCRF-CEM cells.

Advanced Research Methodologies in Ddathf Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a fundamental tool in chemistry for probing molecular structures by observing the interaction of molecules with electromagnetic radiation. nih.gov For a complex molecule like DDATHF, various spectroscopic methods are employed to confirm its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C). youtube.commdpi.com In the context of this compound and its analogues, ¹H NMR provides detailed information about the number of different types of protons, their connectivity, and their spatial arrangement. clockss.org

Researchers synthesizing "open-chain" analogues of this compound have utilized ¹H NMR to confirm the structure of intermediate and final products. clockss.org Chemical shifts, reported in parts per million (ppm), indicate the electronic environment of each proton, while splitting patterns reveal adjacent protons. For instance, in the characterization of a key intermediate, distinct signals corresponding to aromatic protons, methylene (B1212753) groups, and amide protons are observed, confirming the successful assembly of the molecular framework. clockss.org

Table 1: Representative ¹H NMR Data for a this compound Analogue Intermediate clockss.org

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| Aromatic | 7.70 | d | 8.0 | Ar |

| Aromatic/Amide | 7.18-7.28 | m | - | Ar, NH |

| Amine | 8.78 | bs | - | NH₂ |

This interactive table showcases typical ¹H NMR data used to characterize a precursor in the synthesis of this compound analogues. Data is reported in CDCl₃ solvent. d=doublet, m=multiplet, bs=broad singlet.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. spectroscopyonline.comnih.gov This technique is particularly useful for identifying the presence of specific functional groups within a molecule. spectroscopyonline.com The analysis of this compound and its precursors involves monitoring for characteristic absorption bands that signify key chemical bonds. clockss.org

For example, in the synthesis of this compound analogues, IR spectra are recorded to verify the presence of functional groups such as carbonyls (C=O) from esters and amides, amine groups (N-H), and aromatic rings (C=C). clockss.org The presence of a strong absorption band around 1731 cm⁻¹ would indicate a carbonyl stretch from an ester group, while bands in the 3000-3400 cm⁻¹ range could correspond to N-H stretching vibrations. clockss.org

Table 2: Key IR Absorption Frequencies for a this compound Analogue clockss.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3019 | Aromatic C-H Stretch |

| 1731 | Ester C=O Stretch |

| 1653 | Amide C=O Stretch |

| 1611 | Aromatic C=C Stretch |

| 1526 | N-H Bend |

This interactive table displays characteristic infrared absorption peaks used to identify functional groups in a this compound analogue. Spectra are recorded using a KBr pellet.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. danforthcenter.org It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation patterns. In this compound research, MS is critical for confirming the mass of the synthesized compound and its metabolites, ensuring that the correct product has been obtained. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. excedr.comnih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. libretexts.org For pharmaceutical compounds like this compound, chromatography is essential for purification, purity assessment, and the analysis of metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to separate, identify, and quantify each component in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile compounds like this compound and its metabolites in biological fluids. nih.gov In a typical HPLC setup, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. nih.gov

The technique is used to assess the purity of this compound preparations and to study its metabolic fate. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. The area under the peak is proportional to the concentration, allowing for quantification. nih.gov HPLC methods are developed and validated to ensure they are specific, accurate, and sensitive for measuring this compound and related compounds in complex matrices like plasma or tissue extracts. nih.govmdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. libretexts.orgwikipedia.org It is performed on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, carrying the sample with it. khanacademy.org

In the context of this compound synthesis, TLC is an invaluable tool for monitoring the progress of chemical reactions. wikipedia.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can quickly visualize the consumption of reactants and the formation of products. The separation is based on polarity; different compounds travel up the plate at different rates, resulting in distinct spots. khanacademy.org This allows for a rapid assessment of whether a reaction is complete and can help in determining the appropriate conditions for purification by column chromatography. oup.com.au

Enzymatic Assays for Mechanistic Investigations

Enzymatic assays are fundamental in elucidating the precise molecular mechanisms by which 5,10-dideazatetrahydrofolate (this compound), also known as Lometrexol, exerts its effects. These in vitro studies allow for a detailed examination of the compound's interaction with its primary target enzyme, as well as the enzymes responsible for its metabolic activation.

GARFT Activity Assays

This compound is a potent and highly selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. medchemexpress.comnih.gov Assays to determine GARFT activity and its inhibition by this compound are crucial for understanding the compound's mechanism of action. A common method involves monitoring the incorporation of a radiolabeled substrate into the product of the GARFT-catalyzed reaction.

One established assay measures the reduction of [14C]glycine incorporation into [14C]formyl glycinamide ribonucleotide (fGAR). medchemexpress.com In this setup, cell extracts or purified GARFT are incubated with glycinamide ribonucleotide (GAR) and a radiolabeled one-carbon donor. The reaction is initiated, and the amount of radiolabeled fGAR produced over time is quantified. The inhibitory activity of this compound is determined by introducing the compound at various concentrations and measuring the subsequent decrease in fGAR formation. This allows for the calculation of key inhibitory constants, such as the Ki value, which quantifies the binding affinity of this compound to GARFT. For instance, Lometrexol has been shown to bind tightly to GARFT, leading to a rapid and prolonged depletion of intracellular purine ribonucleotides. medchemexpress.com

FPGS Substrate Activity and Inhibition Assays

The intracellular efficacy of this compound is significantly enhanced through its conversion into polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug inside the cell and increases its affinity for GARFT. Therefore, assays that characterize this compound as a substrate for FPGS are vital.

FPGS activity assays typically measure the enzymatic addition of glutamate (B1630785) residues to the folate analog. A common method involves incubating partially purified FPGS with the antifolate substrate (e.g., this compound) and radiolabeled L-glutamic acid in the presence of ATP and other necessary cofactors. The reaction products, the polyglutamated forms of this compound, are then separated from the unreacted substrates using techniques like anion-exchange chromatography and quantified by scintillation counting.

These assays are used to determine the kinetic parameters of the polyglutamation reaction, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of FPGS for this compound. The Vmax represents the maximum rate of the reaction. Studies comparing FPGS from parental and this compound-resistant cell lines have been conducted. For example, in the CCRF-CEM R17 resistant cell line, a modest decrease in Vmax values was observed for various folate substrates, with no significant alteration in Km values, suggesting that changes in FPGS kinetics can contribute to resistance. researchgate.net

Cell-Based Assays

Cell-based assays are indispensable for evaluating the biological effects of this compound in a more physiologically relevant context. These assays provide insights into the compound's cytotoxicity, its impact on cell proliferation and the cell cycle, and the influence of cellular folate status on its activity.

Cell Growth and Cytotoxicity Studies (e.g., IC50 Determinations)

Cell growth and cytotoxicity assays are used to quantify the dose-dependent effects of this compound on the proliferation and viability of cancer cell lines. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. nih.gov

The determination of IC50 values typically involves seeding cancer cells in multi-well plates and exposing them to a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using various colorimetric or fluorometric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assays. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are used to generate a dose-response curve, from which the IC50 value can be calculated. These studies have demonstrated that Lometrexol is a potent cytotoxic agent against various cancer cell lines. medchemexpress.com

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| L1210 | Murine Leukemia | 1-30 |

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). missouri.edumiltenyibiotec.com This analysis can reveal how a drug like this compound interferes with cell cycle progression. nih.gov

For cell cycle analysis, cells are treated with this compound for various durations. Subsequently, the cells are harvested, fixed (commonly with ethanol), and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). nih.govmit.edu The stained cells are then analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. Since the amount of DNA doubles during the S phase and is highest in the G2/M phases, the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase.

Studies on CCRF-CEM lymphocytic leukemia cells treated with Lometrexol have shown that the compound does not cause cells to accumulate in a specific phase of the cell cycle in the same way as some other antifolates. Instead, while the cell cycle distribution shows distinct G1, S, and G2/M regions, there is a slight increase in the proportion of cells in the S phase. nih.gov However, further analysis revealed that these S-phase cells were unable to incorporate 5-bromodeoxyuridine (BrdU), a marker of active DNA synthesis. nih.gov This indicates that this compound effectively blocks DNA replication, leading to an arrest of cells within the S phase. medchemexpress.comnih.gov

Studies in Folate-Deficient Cell Lines

The cellular uptake and activity of this compound can be influenced by the extracellular and intracellular concentrations of natural folates. Therefore, conducting studies in cell lines cultured in folate-deficient media can provide valuable insights into the compound's mechanism of action and determinants of its cytotoxicity.

Research has shown that the toxicity of Lometrexol is dramatically increased under conditions of low folate. aacrjournals.org Studies in mice with restricted dietary folate intake revealed that the lethality of the drug increased by several orders of magnitude in mildly folate-deficient animals, a finding that mirrored the unexpected toxicity observed in early clinical trials. aacrjournals.orgnih.gov In these folate-deficient conditions, the therapeutic activity of Lometrexol against tumors was also limited. However, the antitumor effects could be restored and the therapeutic window widened by the oral administration of folic acid. aacrjournals.org

Cell culture experiments can be designed to mimic these conditions by using folate-free media supplemented with controlled amounts of folic acid or its derivatives. In such settings, the cytotoxicity of this compound can be assessed in relation to the availability of competing natural folates for transport into the cell and for binding to intracellular enzymes. For instance, the cytotoxicity of a folate receptor-targeted nanocomplex was shown to be significantly stronger in a folate-free medium, highlighting the competition between the targeting agent and free folate. frontiersin.org These studies are critical for understanding how a patient's folate status might impact the efficacy and toxicity of this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies are pivotal in modern drug discovery, offering insights that complement experimental research. researchgate.net These methodologies allow for the detailed examination of molecular interactions, the prediction of binding affinities, and the rational design of novel therapeutic agents. Despite the recognized importance of this compound as a GARFT inhibitor, specific computational explorations into its molecular behavior are not extensively documented in the public domain.

Molecular Modeling of Ligand-Enzyme Interactions

Molecular modeling is a powerful tool used to simulate and visualize the interaction between a ligand, such as this compound, and its enzyme target, GARFT, at an atomic level. This technique can elucidate the specific binding modes, identify key amino acid residues involved in the interaction, and calculate the binding energies that stabilize the ligand-enzyme complex. Such studies are crucial for understanding the basis of an inhibitor's potency and selectivity.

However, a thorough search of scientific databases did not yield specific studies detailing the molecular modeling of the this compound-GARFT interaction. While the principles of ligand-enzyme modeling are well-established, their direct application to this compound has not been the subject of dedicated publications. General molecular dynamics simulations and docking studies are standard practices in drug design, but specific parameters and results for this compound are not available.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This rational approach aims to create molecules that fit precisely into the active site of an enzyme, thereby maximizing potency and minimizing off-target effects. The development of many successful drugs has been guided by SBDD principles.

In the context of this compound, while it is a product of rational drug design efforts targeting the folate pathway, specific details of the structure-based approaches that led to its discovery or subsequent optimization are not extensively described in the available literature. For instance, there is a lack of published information on the use of the GARFT crystal structure to guide the synthesis of this compound or its analogs, or computational screening efforts that identified the this compound scaffold. The design of other GARFT inhibitors, such as AG2034, has been explicitly described as being guided by the X-ray structure of the enzyme, but similar detailed accounts for this compound are not present in the searched scientific literature.

Perspectives and Future Research Directions

Elucidating the Full Extent of DDATHF Polyglutamylation Impact

Polyglutamylation is a critical post-translational modification where glutamate (B1630785) residues are added to a substrate, significantly altering its properties. nih.govembopress.org For antifolate drugs, this process is known to enhance intracellular retention and increase the inhibition of target enzymes. The impact of polyglutamylation is well-documented for compounds like methotrexate (B535133), where the addition of a polyglutamate tail leads to more potent and sustained inhibition of dihydrofolate reductase (DHFR). aacrjournals.org This modification effectively traps the drug inside the cell and can increase its binding affinity to the target enzyme.

For this compound (Lometrexol), a highly selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GART), the role of polyglutamylation is not yet fully characterized. aacrjournals.org Future research must prioritize understanding this metabolic process. Key research questions include determining the efficiency of this compound as a substrate for the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the polyglutamylation reaction. It is crucial to identify the length of the polyglutamate chains attached to this compound in various cell types and to quantify how this modification impacts its inhibitory constant (Ki) against GART.

Investigating this area will provide a more profound understanding of this compound's mechanism of action and could explain variations in cellular response. Cells with higher FPGS activity may accumulate higher concentrations of polyglutamylated this compound, leading to enhanced cytotoxicity. Conversely, resistance to this compound could emerge from decreased FPGS activity or increased activity of deglutamylating enzymes. A detailed molecular and cellular understanding of this compound polyglutamylation is a pivotal step toward optimizing its therapeutic application.

Table 1: Key Enzymes in Folate Metabolism and Drug Action

| Enzyme | Abbreviation | Function | Relevance to this compound |

| Glycinamide Ribonucleotide Formyltransferase | GART | Catalyzes a key step in de novo purine (B94841) biosynthesis. wikipedia.org | The direct and primary target of this compound inhibition. aacrjournals.org |

| Folylpolyglutamate Synthetase | FPGS | Adds glutamate residues to folates and antifolates, forming polyglutamates. | Potential enzyme for metabolizing this compound into its polyglutamylated forms, enhancing intracellular concentration. |

| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate, essential for the synthesis of nucleotides and amino acids. nih.gov | A primary target for other antifolates like methotrexate, but not the selective target of this compound. |

Advanced Structural Biology of this compound-Enzyme Complexes

A precise understanding of how a drug interacts with its target is fundamental to pharmacology. This compound is known for its potent and selective inhibition of GART, an essential enzyme in the purine biosynthesis pathway. aacrjournals.orgwikipedia.orgebi.ac.uk While the structure of GART has been studied, high-resolution crystal structures of the enzyme in complex with this compound are a critical missing piece of the puzzle. gla.ac.uk

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to resolve the atomic details of the this compound-GART binding interaction. rsc.org Such studies would reveal the specific amino acid residues in the GART active site that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the inhibitor. This structural information is invaluable for explaining the high affinity and selectivity of this compound. For instance, comparing the this compound-bound GART structure to that of GART bound with its natural substrate or other inhibitors could illuminate the molecular basis of its potent inhibition. gla.ac.uk

Furthermore, structural studies can capture the conformational changes that the enzyme undergoes upon inhibitor binding. nih.govnih.gov Techniques like time-resolved crystallography could provide insights into the dynamics of the binding event. This detailed structural and dynamic information is not merely academic; it forms the essential blueprint for the rational design of new and improved analogues.

Rational Design of Next-Generation this compound Analogues with Improved Selectivity

Rational drug design leverages structural and mechanistic information to create novel compounds with superior properties. mit.edunih.gov While this compound is already highly selective for GART, there is always room for improvement, particularly in developing analogues with enhanced pharmacokinetic profiles or the ability to overcome potential resistance mechanisms.

Guided by the high-resolution structure of the this compound-GART complex, computational methods can be employed to design next-generation analogues. rsc.orgnih.gov Structure-based drug design would involve in silico modeling to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity. For example, specific functional groups could be added or modified to form additional stabilizing interactions with the GART active site, potentially increasing potency. nih.gov Another strategy involves exploiting subtle differences between human GART and potential off-target enzymes to further minimize any unintended interactions.

Beyond improving selectivity and potency, rational design can address other pharmacological challenges. Analogues could be engineered to be better substrates for FPGS to promote intracellular retention, or conversely, to be poor substrates for efflux pumps that contribute to drug resistance. The goal is to develop new chemical entities that retain the potent inhibitory mechanism of this compound while possessing an optimized profile for therapeutic use.

Integration of Omics Data for Systems-Level Understanding of this compound Effects

The cellular impact of inhibiting a single enzyme often extends far beyond the immediate metabolic pathway. A systems biology approach, integrating various "omics" datasets, is necessary to build a comprehensive picture of the cellular response to this compound. nih.govnih.govfrontiersin.org

Future research should focus on generating and integrating multi-omics data from cells treated with this compound. This includes:

Transcriptomics (RNA-seq): To identify genome-wide changes in gene expression following GART inhibition. This can reveal compensatory pathways that cells activate in response to purine depletion and highlight other cellular processes affected by the treatment.

Proteomics: To quantify changes in the levels of thousands of proteins, providing a functional snapshot of the cellular state and identifying downstream effects of the enzymatic blockade.

Metabolomics: To measure the global changes in metabolite levels. This would directly confirm the depletion of purines and could uncover unexpected alterations in other metabolic networks as the cell attempts to adapt. nih.gov

Integrating these large-scale datasets can reveal complex cellular networks and feedback loops affected by this compound. researchgate.netmdpi.com For example, this approach could identify novel biomarkers that predict sensitivity or resistance to the drug. A systems-level understanding moves beyond the single-target concept to a more holistic view of the drug's interaction with the entire cellular machinery, which is crucial for predicting its broader biological effects.

Preclinical Investigations in Diverse Research Models

The translation of promising laboratory findings into clinical success depends heavily on the quality and relevance of preclinical models. manchester.ac.uk Historically, cancer research has relied on immortalized cell lines and animal models that may not fully capture the complexity and heterogeneity of human tumors. nih.gov

The future of this compound evaluation lies in its investigation across a diverse and modern portfolio of preclinical models. nih.gov This includes: